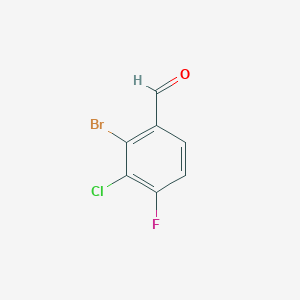
2-Bromo-3-chloro-4-fluorobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-chloro-4-fluorobenzaldehyde is an aromatic aldehyde with the molecular formula C7H3BrClFO It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-4-fluorobenzaldehyde typically involves the halogenation of benzaldehyde derivatives. One common method is the halogen-exchange reaction, where a precursor compound such as 4-chlorobenzaldehyde undergoes a reaction with bromine and fluorine sources under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The final product is purified through techniques like distillation or recrystallization to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-chloro-4-fluorobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Substitution: Formation of various substituted benzaldehydes.
Oxidation: Formation of 2-Bromo-3-chloro-4-fluorobenzoic acid.
Reduction: Formation of 2-Bromo-3-chloro-4-fluorobenzyl alcohol.
Applications De Recherche Scientifique
2-Bromo-3-chloro-4-fluorobenzaldehyde has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceutical Chemistry: Employed in the development of new drugs and therapeutic agents due to its unique chemical properties.
Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-chloro-4-fluorobenzaldehyde depends on its chemical interactions with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The halogen atoms may also influence the compound’s reactivity and interaction with biological targets. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-chlorobenzaldehyde
- 3-Chloro-4-fluorobenzaldehyde
- 2-Fluorobenzaldehyde
Uniqueness
2-Bromo-3-chloro-4-fluorobenzaldehyde is unique due to the specific combination of bromine, chlorine, and fluorine substitutions on the benzene ring. This unique substitution pattern imparts distinct chemical properties, such as reactivity and stability, making it valuable for specialized applications in organic synthesis and pharmaceuticals .
Propriétés
Formule moléculaire |
C7H3BrClFO |
|---|---|
Poids moléculaire |
237.45 g/mol |
Nom IUPAC |
2-bromo-3-chloro-4-fluorobenzaldehyde |
InChI |
InChI=1S/C7H3BrClFO/c8-6-4(3-11)1-2-5(10)7(6)9/h1-3H |
Clé InChI |
VFRJZLULJYUFPP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C=O)Br)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















